![molecular formula C13H18ClNO B2909332 (1S,2S)-2-{[(2-chlorophenyl)methyl]amino}cyclohexan-1-ol CAS No. 1998542-45-2](/img/structure/B2909332.png)
(1S,2S)-2-{[(2-chlorophenyl)methyl]amino}cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-{[(2-chlorophenyl)methyl]amino}cyclohexan-1-ol, also known as N-desmethylclozapine (NDMC), is a chemical compound that belongs to the class of atypical antipsychotic drugs. It is a metabolite of clozapine, which is used in the treatment of schizophrenia. NDMC has been found to have potential therapeutic applications beyond its use as a metabolite of clozapine.
Mechanism of Action
The exact mechanism of action of NDMC is not fully understood. However, it is believed to act as a partial agonist at the dopamine D4 receptor and as an antagonist at the serotonin 5-HT2A receptor. These actions are similar to those of clozapine. NDMC has also been found to modulate the activity of the glutamate N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
NDMC has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine in the prefrontal cortex, which is involved in cognitive function. NDMC has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. In addition, NDMC has been found to decrease the expression of pro-inflammatory cytokines, which are involved in inflammation.
Advantages and Limitations for Lab Experiments
NDMC has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have low toxicity and high selectivity for its target receptors. However, there are also limitations to using NDMC in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could interfere with experimental results.
Future Directions
There are several future directions for research on NDMC. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. NDMC has been found to have neuroprotective effects and may be able to prevent the loss of neurons in these diseases. Another area of interest is its potential use in the treatment of addiction. NDMC has been found to decrease drug-seeking behavior in animal models of addiction. Finally, further research is needed to fully understand the mechanism of action of NDMC and its potential off-target effects. This will help to optimize its use in future therapeutic applications.
Conclusion:
In conclusion, (1S,2S)-2-{[(2-chlorophenyl)methyl]amino}cyclohexan-1-ollozapine (NDMC) is a chemical compound that has potential therapeutic applications beyond its use as a metabolite of clozapine. It has antipsychotic, antidepressant, and anxiolytic properties and has been found to improve cognitive function in patients with schizophrenia. NDMC has several advantages for lab experiments, but there are also limitations to its use. Future research directions include its potential use in the treatment of neurodegenerative diseases, addiction, and further understanding of its mechanism of action.
Synthesis Methods
NDMC can be synthesized by the reduction of clozapine with lithium aluminum hydride. The reduction reaction takes place under anhydrous conditions and yields NDMC as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
NDMC has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that NDMC has antipsychotic, antidepressant, and anxiolytic properties. It has been found to be effective in treating schizophrenia and bipolar disorder. NDMC has also been shown to improve cognitive function in patients with schizophrenia.
properties
IUPAC Name |
(1S,2S)-2-[(2-chlorophenyl)methylamino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-11-6-2-1-5-10(11)9-15-12-7-3-4-8-13(12)16/h1-2,5-6,12-13,15-16H,3-4,7-9H2/t12-,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOQRKKXOSYEHB-STQMWFEESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NCC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-{[(2-chlorophenyl)methyl]amino}cyclohexan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2909249.png)
![2-[2-Bromo-4-[(Z)-2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]acetic acid](/img/structure/B2909250.png)
![trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine HCl](/img/structure/B2909253.png)
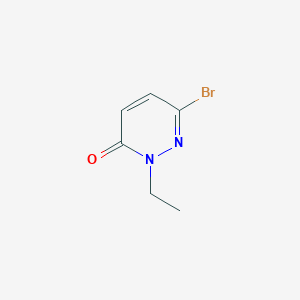

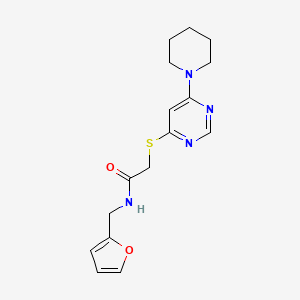
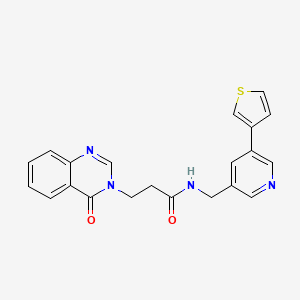
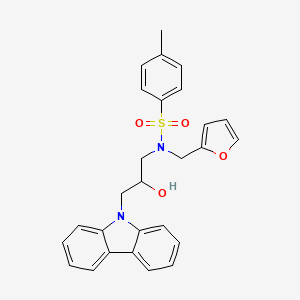
![N-(4-acetamidophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2909263.png)


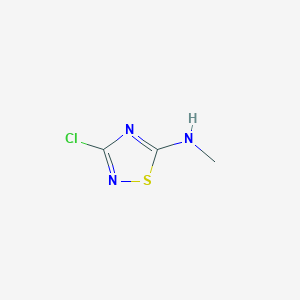
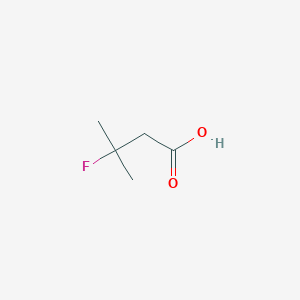
![3-(4-Methylphenyl)-2-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2909272.png)